molecular formula C31H40N2O2 B10872449 11-(4-tert-butylphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-tert-butylphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10872449
M. Wt: 472.7 g/mol
InChI Key: HLUQFNQIILJZMV-UHFFFAOYSA-N
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Description

11-(4-tert-butylphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure features a dibenzo[b,e][1,4]diazepinone core with various substituents, including a tert-butylphenyl group and a hexanoyl chain, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-tert-butylphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions and purification processes such as crystallization or chromatography would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butylphenyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the hexanoyl chain, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Hydroxylated derivatives of the tert-butylphenyl group.

    Reduction: Alcohol derivatives of the hexanoyl chain.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound has shown potential as an antimicrobial and antiproliferative agent. Studies have demonstrated its effectiveness against various bacterial strains and cancer cell lines .

Medicine

In medicine, the compound’s structure is similar to known anxiolytics and antipsychotics, suggesting potential applications in treating neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for further pharmacological studies.

Industry

Industrially, the compound can be used in the development of fluorescent chemosensors for detecting metal ions. Its luminescent properties make it suitable for applications in environmental monitoring and analytical chemistry .

Mechanism of Action

The mechanism of action of 11-(4-tert-butylphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, altering their activity. For example, it has been shown to inhibit topoisomerase I and II, enzymes involved in DNA replication, leading to antiproliferative effects in cancer cells . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and preventing cell division.

Comparison with Similar Compounds

Similar Compounds

    Chlordiazepoxide: An anxiolytic with a similar diazepine core.

    Diazepam: Another anxiolytic with a related structure.

    Clozapine: An antipsychotic with a dibenzo[b,e][1,4]diazepinone core.

    Pirenzepine: A muscarinic receptor antagonist with a similar scaffold.

Uniqueness

11-(4-tert-butylphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the tert-butylphenyl group and the hexanoyl chain enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development and industrial applications.

Properties

Molecular Formula

C31H40N2O2

Molecular Weight

472.7 g/mol

IUPAC Name

6-(4-tert-butylphenyl)-5-hexanoyl-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C31H40N2O2/c1-7-8-9-14-27(35)33-25-13-11-10-12-23(25)32-24-19-31(5,6)20-26(34)28(24)29(33)21-15-17-22(18-16-21)30(2,3)4/h10-13,15-18,29,32H,7-9,14,19-20H2,1-6H3

InChI Key

HLUQFNQIILJZMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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